h-89 h-89 N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide dihydrochloride is a hydrochloride salt prepared from N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide and two equivalents of hydrogen chloride. It has a role as an EC 2.7.11.11 (cAMP-dependent protein kinase) inhibitor. It contains a N-[2-(4-bromocinnamylamino)ethyl]isoquinoline-5-sulfonamide(2+).
Brand Name: Vulcanchem
CAS No.: 127243-85-0
VCID: VC0002393
InChI: InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;
SMILES: C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br
Molecular Formula: C20H22BrCl2N3O2S
Molecular Weight: 519.3 g/mol

h-89

CAS No.: 127243-85-0

Cat. No.: VC0002393

Molecular Formula: C20H22BrCl2N3O2S

Molecular Weight: 519.3 g/mol

* For research use only. Not for human or veterinary use.

h-89 - 127243-85-0

CAS No. 127243-85-0
Molecular Formula C20H22BrCl2N3O2S
Molecular Weight 519.3 g/mol
IUPAC Name N-[2-[[(E)-3-(4-bromophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide;dihydrochloride
Standard InChI InChI=1S/C20H20BrN3O2S.2ClH/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20;;/h1-10,12,15,22,24H,11,13-14H2;2*1H/b3-2+;;
Standard InChI Key GELOGQJVGPIKAM-WTVBWJGASA-N
Isomeric SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNC/C=C/C3=CC=C(C=C3)Br.Cl.Cl
SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br
Canonical SMILES C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br.Cl.Cl

Chemical Profile and Initial Characterization of H-89

H-89 belongs to the isoquinoline sulfonamide class of kinase inhibitors, distinguished by its bromocinnamyl side chain. Its molecular formula is C20H21BrN4O2S\text{C}_{20}\text{H}_{21}\text{BrN}_4\text{O}_2\text{S}, with a molecular weight of 485.38 g/mol. The compound was developed as a derivative of H-8 (N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide) to improve selectivity for PKA. Early in vitro studies demonstrated that H-89 inhibits PKA with an IC50_{50} of 48 nM, approximately 30-fold more potent than H-8 . This enhanced specificity was attributed to structural modifications that optimized interactions with the ATP-binding pocket of the PKA catalytic subunit.

Mechanisms of PKA Inhibition and Off-Target Effects

Competitive Inhibition at the ATP-Binding Site

H-89 functions as a competitive inhibitor by binding to the ATP pocket of PKA’s catalytic subunit. Structural analyses indicate that the bromocinnamyl group of H-89 forms hydrophobic interactions with residues in the kinase domain, while the sulfonamide moiety engages in hydrogen bonding with key amino acids such as Glu121 and Thr183 . This binding mode prevents ATP from accessing its catalytic site, thereby blocking phosphate transfer to substrate proteins.

Table 1: Effects of H-89 on Luciferase Variants

Luciferase TypeH-89 Concentration (µM)Signal Reduction (%)PKA Independence Confirmed?
RLuc1051 ± 15Yes
RLuc81054 ± 14Yes
Firefly Luciferase100N/A

In contrast, the PKA inhibitor KT5720 showed no interference with RLuc8 activity at concentrations up to 10 µM . This divergence underscores the need for careful reagent selection in kinase studies employing luminescent reporters.

Cellular and Physiological Impacts of H-89

Modulation of Cell Survival Pathways in Oncology Models

In human colon cancer Caco-2 cells, H-89 induced dose-dependent growth inhibition and morphological changes consistent with apoptosis . Paradoxically, these effects coincided with activation of the pro-survival Akt/PKB pathway, as evidenced by increased phosphorylation of Akt at Ser473 . Co-treatment with the PI3K inhibitor LY294002 abrogated Akt activation and potentiated H-89-induced apoptosis, suggesting that H-89’s cytotoxicity is partially counterbalanced by compensatory survival signals .

Regulation of Secretory Protein Trafficking

H-89 disrupts intracellular transit of regulated secretory proteins in rat lacrimal glands. By inhibiting PKA-mediated phosphorylation events, H-89 delays the packaging of proteins such as β-hexosaminidase into secretory granules, leading to their accumulation in trans-Golgi networks . This effect is reversible upon H-89 washout, aligning with its characterization as a competitive kinase inhibitor .

Therapeutic Implications and Limitations

Challenges in Specificity and Experimental Design

The dual role of H-89 as both a kinase inhibitor and luciferase suppressor necessitates rigorous control experiments in cell-based assays. For example, studies using RLuc-based transcriptional reporters to monitor cAMP response element (CRE) activity may conflate PKA inhibition with artifactual signal loss . Researchers are advised to:

  • Validate H-89 effects using orthogonal assays (e.g., FLuc-based systems).

  • Employ alternative PKA inhibitors such as KT5720 in parallel experiments.

  • Monitor Akt/PKB activation in apoptosis studies to account for compensatory survival pathways .

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